Cas no 1292369-68-6 (4-(3-fluorophenyl)-3-nitropyridine)
4-(3-fluorophenyl)-3-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 4-(3-Fluorophenyl)-3-nitropyridine
- Pyridine, 4-(3-fluorophenyl)-3-nitro-
- 4-(3-fluorophenyl)-3-nitropyridine
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- MDL: MFCD11617888
- Inchi: 1S/C11H7FN2O2/c12-9-3-1-2-8(6-9)10-4-5-13-7-11(10)14(15)16/h1-7H
- InChI Key: HPHUNTCHHRRPMW-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)C1C=CN=CC=1[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 257
- XLogP3: 2.4
- Topological Polar Surface Area: 58.7
4-(3-fluorophenyl)-3-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1085444-1g |
4-(3-Fluorophenyl)-3-nitropyridine |
1292369-68-6 | 95% | 1g |
$512.0 | 2024-04-24 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01025943-1g |
4-(3-Fluorophenyl)-3-nitropyridine |
1292369-68-6 | 95% | 1g |
¥3514.0 | 2023-04-03 | |
| Enamine | EN300-268620-0.05g |
4-(3-fluorophenyl)-3-nitropyridine |
1292369-68-6 | 0.05g |
$612.0 | 2023-09-11 | ||
| Enamine | EN300-268620-0.1g |
4-(3-fluorophenyl)-3-nitropyridine |
1292369-68-6 | 0.1g |
$640.0 | 2023-09-11 | ||
| Enamine | EN300-268620-0.25g |
4-(3-fluorophenyl)-3-nitropyridine |
1292369-68-6 | 0.25g |
$670.0 | 2023-09-11 | ||
| Enamine | EN300-268620-0.5g |
4-(3-fluorophenyl)-3-nitropyridine |
1292369-68-6 | 0.5g |
$699.0 | 2023-09-11 | ||
| Enamine | EN300-268620-1.0g |
4-(3-fluorophenyl)-3-nitropyridine |
1292369-68-6 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-268620-2.5g |
4-(3-fluorophenyl)-3-nitropyridine |
1292369-68-6 | 2.5g |
$1428.0 | 2023-09-11 | ||
| Enamine | EN300-268620-5.0g |
4-(3-fluorophenyl)-3-nitropyridine |
1292369-68-6 | 5.0g |
$2110.0 | 2023-03-01 | ||
| Enamine | EN300-268620-10.0g |
4-(3-fluorophenyl)-3-nitropyridine |
1292369-68-6 | 10.0g |
$3131.0 | 2023-03-01 |
4-(3-fluorophenyl)-3-nitropyridine Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 4-(3-fluorophenyl)-3-nitropyridine
Introduction to 4-(3-fluorophenyl)-3-nitropyridine (CAS No. 1292369-68-6) in Modern Chemical Research
4-(3-fluorophenyl)-3-nitropyridine, identified by its CAS number 1292369-68-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of nitropyridines, which are widely studied for their diverse biological activities and potential applications in drug development. The presence of both a fluorophenyl group and a nitro group in its molecular structure imparts unique electronic and steric properties, making it a valuable scaffold for synthesizing novel molecules with tailored functionalities.
The structural features of 4-(3-fluorophenyl)-3-nitropyridine contribute to its versatility in chemical synthesis. The fluorine atom in the 3-fluorophenyl moiety enhances the lipophilicity and metabolic stability of the compound, while the nitro group serves as a versatile handle for further functionalization. These attributes have positioned this compound as a key intermediate in the development of agrochemicals, dyes, and pharmaceuticals. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its integration into industrial applications.
In the realm of pharmaceutical research, 4-(3-fluorophenyl)-3-nitropyridine has been explored as a precursor for bioactive molecules targeting various therapeutic areas. Its pyridine core is a common pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The introduction of fluorine and nitro substituents allows for fine-tuning of binding affinities and selectivity, which are critical factors in drug design. For instance, studies have demonstrated its utility in developing kinase inhibitors, where the electron-withdrawing nature of the nitro group enhances binding interactions with protein targets.
Recent research has highlighted the potential of 4-(3-fluorophenyl)-3-nitropyridine in addressing neurological disorders. The compound’s ability to cross the blood-brain barrier and modulate neurotransmitter activity makes it an attractive candidate for neuropharmacological applications. Preclinical studies have shown promising results in models of Alzheimer’s disease and Parkinson’s disease, where derivatives of this compound exhibit neuroprotective effects. The fluorine atom’s influence on metabolic pathways also contributes to improved bioavailability, a crucial factor in drug efficacy.
The agrochemical industry has also benefited from the exploration of 4-(3-fluorophenyl)-3-nitropyridine. Its structural motifs are incorporated into herbicides and pesticides due to their ability to interact selectively with biological systems. The nitro group’s reactivity allows for further derivatization, enabling the creation of compounds with enhanced pesticidal activity while minimizing environmental impact. This aligns with global efforts to develop sustainable agricultural practices that rely on innovative chemical solutions.
From a synthetic chemistry perspective, 4-(3-fluorophenyl)-3-nitropyridine serves as a versatile building block for more complex molecules. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been employed to introduce additional functional groups onto its framework. These methodologies have expanded the library of derivatives available for biological testing, accelerating the discovery process in drug development pipelines.
The computational modeling of 4-(3-fluorophenyl)-3-nitropyridine has further advanced our understanding of its behavior in biological systems. Molecular docking studies have provided insights into how this compound interacts with target proteins at an atomic level. These simulations have guided the optimization of its structure to improve potency and reduce off-target effects. The integration of machine learning algorithms has enhanced predictive capabilities, allowing researchers to anticipate how modifications will affect biological activity.
The industrial production of 4-(3-fluorophenyl)-3-nitropyridine has seen significant improvements due to innovations in catalytic processes and green chemistry principles. Continuous flow reactors have been adopted to enhance yield and reduce waste generation during synthesis. Additionally, solvent-free reactions have been explored to minimize environmental impact while maintaining high reaction efficiencies. These advancements reflect broader industry trends toward sustainable manufacturing practices.
Future research directions for 4-(3-fluorophenyl)-3-nitropyridine include exploring its role in photodynamic therapy (PDT) applications. The compound’s ability to generate reactive oxygen species upon light irradiation makes it a candidate for developing novel PDT agents targeting cancer cells. Combining it with other photosensitizers could enhance therapeutic efficacy while reducing side effects associated with traditional treatments.
In conclusion, 4-(3-fluorophenyl)-3-nitropyridine (CAS No. 1292369-68-6) represents a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and material sciences. Its unique structural features enable diverse functionalization strategies, making it an invaluable tool for researchers seeking to develop innovative solutions in medicine and industry. As synthetic methodologies continue to evolve, the potential applications of this compound are expected to expand further, driving progress in multiple scientific disciplines.
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